molecular formula C19H18F6N2O B12467677 1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

Cat. No.: B12467677
M. Wt: 404.3 g/mol
InChI Key: TVEQOMOZIHLSCK-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes both benzyl and hexafluoroisopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea typically involves the reaction of benzylamine with 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the urea moiety.

    Substitution: The benzyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various urea derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea
  • 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Uniqueness

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea is unique due to the presence of both benzyl and hexafluoroisopropyl groups. This combination imparts distinct chemical properties, such as high thermal stability and unique reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H18F6N2O

Molecular Weight

404.3 g/mol

IUPAC Name

1,1-dibenzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

InChI

InChI=1S/C19H18F6N2O/c1-17(18(20,21)22,19(23,24)25)26-16(28)27(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,26,28)

InChI Key

TVEQOMOZIHLSCK-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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